molecular formula C9H7FN2O3S B2760461 1-(3-Fluorosulfonyloxyphenyl)pyrazole CAS No. 2411289-77-3

1-(3-Fluorosulfonyloxyphenyl)pyrazole

Cat. No.: B2760461
CAS No.: 2411289-77-3
M. Wt: 242.22
InChI Key: LJXNYUNCDUWRAP-UHFFFAOYSA-N
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Description

1-(3-Fluorosulfonyloxyphenyl)pyrazole is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorosulfonyloxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorosulfonyloxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorosulfonyloxyphenyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyloxy group to a hydroxyl group or other functional groups, depending on the reducing agent used.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Fluorosulfonyloxyphenyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)pyrazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Chlorosulfonyloxyphenyl)pyrazole
  • 1-(3-Bromosulfonyloxyphenyl)pyrazole
  • 1-(3-Methylsulfonyloxyphenyl)pyrazole

Uniqueness: 1-(3-Fluorosulfonyloxyphenyl)pyrazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs. These properties make it particularly valuable for specific applications where high reactivity and stability are required.

Properties

IUPAC Name

1-(3-fluorosulfonyloxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-4-1-3-8(7-9)12-6-2-5-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXNYUNCDUWRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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